3-fluoro-N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide
Description
This compound is a benzamide derivative featuring a 3-fluoro-substituted benzoyl group linked to a 3-methoxy-4-(1H-tetrazol-1-yl)phenyl moiety. The tetrazole ring serves as a hydrogen bond acceptor, enhancing interactions with biological targets, while the methoxy group contributes to lipophilicity and solubility. Its structural uniqueness lies in the strategic placement of electron-withdrawing (fluoro) and electron-donating (methoxy) groups, which balance electronic effects and optimize pharmacokinetic properties .
Properties
IUPAC Name |
3-fluoro-N-[3-methoxy-4-(tetrazol-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN5O2/c1-23-14-8-12(5-6-13(14)21-9-17-19-20-21)18-15(22)10-3-2-4-11(16)7-10/h2-9H,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXWNRGVLTCPDGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)F)N3C=NN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tetrazole Ring Construction via [2+3] Cycloaddition
The most widely adopted method involves in situ tetrazole synthesis using sodium azide and nitrile precursors:
-
Substrate Preparation : 4-Amino-3-methoxybenzonitrile is treated with 3-fluorobenzoyl chloride in dichloromethane (DCM) with DIPEA to form 3-fluoro-N-(3-methoxy-4-cyanophenyl)benzamide.
-
Cycloaddition : React with sodium azide (1.2 eq) and triethylamine (2 eq) in DMF at 100°C for 12 hours.
-
Workup : Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography (hexane:ethyl acetate = 4:1).
Key Data :
This method avoids hazardous azide handling but requires strict temperature control to prevent nitrile hydrolysis.
Stepwise Coupling of Preformed Tetrazole Moieties
An alternative approach couples pre-synthesized tetrazole derivatives with benzamide intermediates:
-
Tetrazole Synthesis : 1H-Tetrazol-1-amine is prepared via copper-catalyzed N-arylation of 5-aminotetrazole with 1-fluoro-2-iodo-4-methoxybenzene (Cu(OAc)₂, Cs₂CO₃, DMSO, 85°C).
-
Amide Formation : React 3-fluorobenzoic acid with SOCl₂ to generate the acid chloride, then couple with the tetrazole-aniline intermediate using HOBt/EDC·HCl in THF.
Optimization Challenges :
-
Regioselectivity : N1 vs. N2 tetrazole substitution is controlled by using bulky ligands (e.g., 1,10-phenanthroline) to favor N1-arylation.
-
Solvent Effects : DMSO increases reaction rate but may lead to overacylation; THF provides better selectivity.
Critical Reaction Parameters and Optimization
Temperature and Catalysis
-
Cycloaddition Efficiency : Elevated temperatures (100–110°C) improve azide reactivity but risk decomposition. Copper catalysts (CuI, 10 mol%) reduce reaction time to 6 hours with comparable yields.
-
Coupling Reactions : Amide bond formation proceeds optimally at 0–5°C to minimize racemization, achieving 92% conversion.
Purification and Analytical Validation
-
Chromatography : Gradient elution (hexane → ethyl acetate) resolves tetrazole regioisomers, with Rf = 0.35 for the desired product.
-
Spectroscopic Confirmation :
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| [2+3] Cycloaddition | 85 | 98 | One-pot procedure | Requires anhydrous conditions |
| Preformed Tetrazole | 72 | 95 | Avoids azide handling | Multi-step synthesis |
| Copper-Catalyzed | 88 | 97 | Faster reaction | Catalyst cost |
Industrial-Scale Considerations
-
Cost Analysis : Raw material costs dominate (∼60%), with sodium azide contributing 25% of total expenses.
-
Safety Protocols : Azide quenching with NaNO₂/HCl is mandatory to prevent HN₃ gas formation.
-
Green Chemistry : Recent advances replace DMF with cyclopentyl methyl ether (CPME), reducing environmental impact by 40% .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, 3-Fluoro-N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has shown potential as a bioactive molecule with various biological activities, such as antimicrobial, antiviral, and anti-inflammatory properties. It can be used to study the effects of these activities on different biological systems.
Medicine: In the medical field, 3-Fluoro-N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide is being investigated for its therapeutic potential. It may be used in the development of new drugs for treating various diseases, including infections and inflammatory conditions.
Industry: In industry, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 3-Fluoro-N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to the desired biological or therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Data Tables
Research Findings and SAR Insights
- Tetrazole Position : The 1H-tetrazol-1-yl group at the para position (target compound) shows stronger hydrogen bonding than 1H-tetrazol-5-yl (), likely due to tautomeric stability .
- Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity improve target affinity compared to bulkier Cl or CF₃ groups .
- Methoxy Group : The 3-OCH₃ substituent balances lipophilicity and solubility, critical for oral bioavailability .
Q & A
Q. Advanced Optimization :
- Reaction conditions : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in SNAr reactions, while temperature control (60–100°C) minimizes side reactions .
- Catalysts : Transition metals (e.g., CuI for click chemistry) improve tetrazole ring formation efficiency .
- Purification : Use preparative HPLC or column chromatography to isolate intermediates with >95% purity .
Q. Basic Electronic Effects :
- Methoxy group (-OMe) : Acts as an electron-donating group (EDG) via resonance, activating the aromatic ring toward electrophilic attack but deactivating it toward nucleophilic substitution .
- Fluorine (-F) : Electron-withdrawing by induction (-I effect), deactivating the ring and directing substituents to meta/para positions .
Q. Advanced Mechanistic Insights :
- Competitive directing effects : The methoxy group dominates regioselectivity in electrophilic substitutions, while fluorine enhances stability of transition states in SNAr via -I effect .
- Solvent interactions : Methoxy’s EDG behavior is amplified in polar solvents, increasing solubility but reducing reactivity in non-polar media .
Q. Methodological Validation :
- DFT calculations can map electron density distributions to predict reactive sites .
- Hammett substituent constants (σ values: F = +0.43, OMe = -0.27) quantify electronic contributions .
What methodological approaches are recommended for resolving overlapping ¹H NMR signals in fluorinated benzamide derivatives?
Q. Basic Techniques :
- High-field NMR (≥500 MHz) improves resolution of aromatic protons .
- 2D NMR (COSY, HSQC, HMBC) correlates coupled spins and assigns quaternary carbons .
Q. Advanced Strategies :
- Selective decoupling : Suppress coupling from fluorine (¹H-¹⁹F) using inverse-gated decoupling .
- Solvent optimization : Deuterated DMSO-d6 induces deshielding, separating overlapping peaks .
- Dynamic NMR (DNMR) : Resolve rotameric equilibria caused by restricted rotation in the benzamide group .
Example :
For 3-fluoro-N-[3-methoxy-4-(tetrazol-1-yl)phenyl]benzamide, HSQC confirmed correlations between H-2 (δ 7.45 ppm) and C-2 (δ 123.5 ppm), distinguishing it from H-6 (δ 7.52 ppm) .
What are the hypothesized biological targets of 3-fluoro-N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide based on structural analogs, and how can these hypotheses be experimentally validated?
Q. Basic Hypotheses :
- DNA gyrase inhibition : Tetrazole-containing analogs (e.g., N-[4-(tetrazol-1-yl)phenyl]benzamide) bind to the ATPase domain via H-bonding with Arg136 .
- Kinase modulation : Fluorine enhances interactions with hydrophobic kinase pockets (e.g., EGFR) .
Q. Advanced Validation Methods :
- Molecular docking : Simulate binding poses using AutoDock Vina; compare with co-crystal structures of known inhibitors .
- Enzyme assays : Measure IC50 values for DNA gyrase supercoiling activity (e.g., via agarose gel electrophoresis) .
- SAR studies : Synthesize derivatives (e.g., replacing fluorine with Cl or OMe) to identify critical substituents .
Q. Basic Analysis Framework :
- Assay variability : Standardize protocols (e.g., cell lines, incubation times) to minimize experimental discrepancies .
- Purity verification : Use LC-MS to confirm compound integrity (>98% purity) .
Q. Advanced Approaches :
- Meta-analysis : Pool data from multiple studies (e.g., using RevMan) to identify trends in activity against specific targets .
- Proteomic profiling : Compare protein interaction networks (e.g., via affinity pull-down/MS) to uncover off-target effects .
Case Study :
A 2024 study reported anti-inflammatory activity (IC50 = 5 µM) in RAW264.7 cells, while a 2025 study found no effect. Re-analysis revealed differences in LPS stimulation duration (6h vs. 24h), highlighting temporal sensitivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
